![molecular formula C9H18N2O2S B13195348 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13195348.png)
2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propane-1-sulfonyl)-2,6-diazaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a sulfonyl group attached to a propane chain and a diazaspiro core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. The reaction conditions typically involve conventional chemical transformations and minimal chromatographic purifications .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diazaspiro core allows for substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized sulfonyl derivatives, reduced diazaspiro compounds, and substituted analogs with varying functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: The compound is utilized in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, while the diazaspiro core provides structural stability and specificity. These interactions modulate the activity of the target molecules, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Azaspiro[3.4]octane: Lacks the sulfonyl group but shares the diazaspiro core.
Spirocyclic Oxindoles: Contain spirocyclic structures with different functional groups.
Oxa-spirocycles: Incorporate an oxygen atom in the spirocyclic unit, enhancing water solubility and reducing lipophilicity.
Uniqueness: 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane is unique due to its combination of a sulfonyl group and a diazaspiro core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H18N2O2S |
|---|---|
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
2-propylsulfonyl-2,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C9H18N2O2S/c1-2-5-14(12,13)11-7-9(8-11)3-4-10-6-9/h10H,2-8H2,1H3 |
InChI-Schlüssel |
ARJOHYSITIGLDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)N1CC2(C1)CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



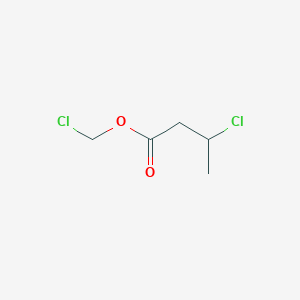
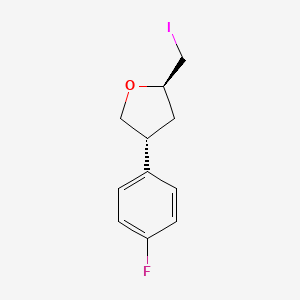
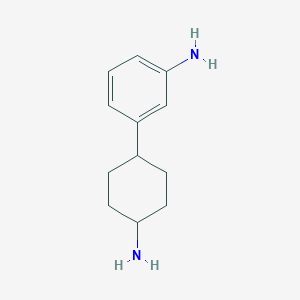
![1-Oxaspiro[5.5]undecan-7-one](/img/structure/B13195286.png)
![Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13195293.png)
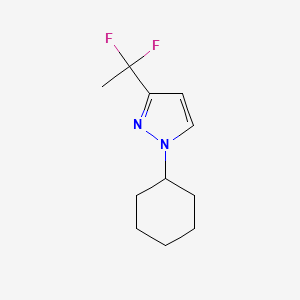

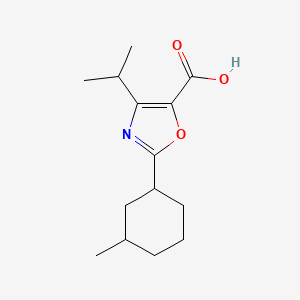
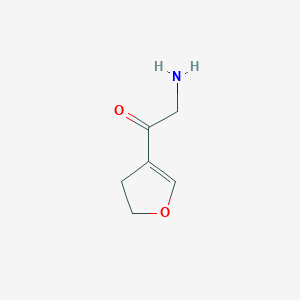

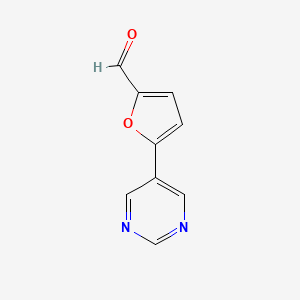

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13195344.png)
